Methyl 8-hydroxyoctanoate
Overview
Description
Methyl 8-hydroxyoctanoate, also known as 8-hydroxyoctanoic acid methyl ester, is an organic compound with the chemical formula C9H18O3. It is a derivative of octanoic acid, featuring a hydroxyl group at the eighth carbon position and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 8-hydroxyoctanoate can be synthesized through several methods. One common approach involves the esterification of 8-hydroxyoctanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the reduction of methyl 8-oxooctanoate using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-hydroxyoctanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Methyl 8-oxooctanoate or 8-hydroxyoctanoic acid.
Reduction: Methyl 8-hydroxyoctanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 8-hydroxyoctanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research has explored its potential as an anti-inflammatory and antioxidant agent.
Mechanism of Action
The mechanism of action of methyl 8-hydroxyoctanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can be metabolized by enzymes such as esterases and oxidoreductases, leading to the formation of active metabolites. These metabolites can exert various biological effects, including modulation of oxidative stress and inflammation .
Comparison with Similar Compounds
Methyl 8-hydroxyoctanoate can be compared with other similar compounds, such as:
Methyl 8-oxooctanoate: Differing by the presence of a ketone group instead of a hydroxyl group.
8-Hydroxyoctanoic acid: Lacking the methyl ester functional group.
Methyl 8-chlorooctanoate: Featuring a chlorine atom instead of a hydroxyl group.
Properties
IUPAC Name |
methyl 8-hydroxyoctanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-12-9(11)7-5-3-2-4-6-8-10/h10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTIBIOIERBRIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339140 | |
Record name | Methyl 8-hydroxyoctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20257-95-8 | |
Record name | Methyl 8-hydroxyoctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 8-hydroxyoctanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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